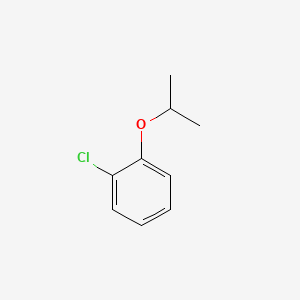
Mordant Yellow 10 free acid
Vue d'ensemble
Description
Mordant Yellow 10, also known as 5-(p-Sulfophenylazo)salicylic acid, disodium salt, is a yellow dye .
Synthesis Analysis
Mordant Yellow 10-pillared magnesium–aluminum layered double hydroxide (MY10-LDH) is prepared by an anion exchange method . The intercalated structures and the chemical compositions of MY10-LDH are characterized by X-ray diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR) .Molecular Structure Analysis
The molecular formula of Mordant Yellow 10 free acid is C13H10N2O6S . The molecular weight is 322.30 g/mol . The InChIKey is MXCDRFGKHNFKIP-UHFFFAOYSA-N .Chemical Reactions Analysis
Mordant Yellow 10 can undergo photo-oxidation in aqueous dispersions . It can also be degraded through a sequential anaerobic and bioaugmented aerobic bioreactor .Physical And Chemical Properties Analysis
Mordant Yellow 10 free acid has a topological polar surface area of 145 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . The rotatable bond count is 4 .Applications De Recherche Scientifique
Textile Dyeing
“Mordant Yellow 10” is widely used in the textile industry for dyeing purposes. It’s a versatile chemical compound that offers a broad range of colors for textiles . The use of bio-mordants, which are biological materials, has become widespread as an alternative to metal salts, most of which are non-ecological, used in the application processes of natural colorants .
Metal Ion Detection
“Mordant Yellow 10” is also used in scientific research for studying metal ion detection. This application is particularly useful in environmental science and pollution research, where monitoring the presence and concentration of different metal ions is crucial .
Forensic Science
In forensic science, “Acid Yellow 10” is used as an enhancement technique to develop bloody fingermarks . Its fluorescence property increases its sensitivity and offers to latent print examiners an efficient new tool in a sequence of development .
Crime Scene Investigation
“Acid Yellow 7”, a close relative of “Acid Yellow 10”, has been used in crime scene investigations. The application of Acid Yellow 7 to already fixed bloodstains provides a robust enhancement protocol which yields minimal stain distortion . This technique results in an approximate 5% increase in small stain detection post-enhancement .
Environmental Science
“Mordant Yellow 10” is also relevant in environmental science. The textile dyeing industry has focused on natural colorants due to the increasing pressure on environmentally friendly approaches and sustainable production processes . In this context, “Mordant Yellow 10” serves as an alternative to non-ecological metal salts used in the application processes of natural colorants .
Orientations Futures
Research is ongoing into the degradation and detoxification of Mordant Yellow 10. For example, one study investigated the feasibility of a visible light driven photo-Fenton process as a post-treatment of a biological method for the effective degradation and detoxification of Mordant Yellow 10 . Another study looked at the integrated bio-chemo degradation of Mordant Yellow 10 using an upflow anaerobic packed bed reactor (UAPBR) and a tray type photo-Fenton reactor (TPFR) .
Mécanisme D'action
Target of Action
Mordant Yellow 10, also known as Acid Yellow 10, is a type of azo dye It’s known that azo dyes generally interact with various biological tissues, primarily through electrostatic interactions .
Mode of Action
The mode of action of Mordant Yellow 10 involves its interaction with its targets. For small basic dyes, blocking or selective extraction of tissue sections can reduce staining or increase staining. This is predicted by a simple electrostatic model of dye binding . The staining with both large basic dyes and with metal complex dyes was only slightly affected by these treatments .
Biochemical Pathways
The biochemical pathways affected by Mordant Yellow 10 are related to the reduction and decolorization of azo dyes. Riboflavin in catalytic amounts significantly accelerates the reduction of Mordant Yellow 10 by anaerobic granular sludge . The position of riboflavin reductase became the important factor in the decolorization of Mordant Yellow 10 .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Mordant Yellow 10 is currently unknown .
Result of Action
The result of Mordant Yellow 10’s action is primarily observed as a change in coloration of the targeted materials. As a dye, it is used to stain various materials, including textiles and biological tissues . .
Propriétés
IUPAC Name |
2-hydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6S/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21/h1-7,16H,(H,17,18)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCDRFGKHNFKIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863681 | |
| Record name | 2-Hydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21542-82-5 | |
| Record name | Acid Yellow 10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21542-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mordant Yellow 10 free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021542825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-5-[2-(4-sulfophenyl)diazenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORDANT YELLOW 10 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0GUO5L1MO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



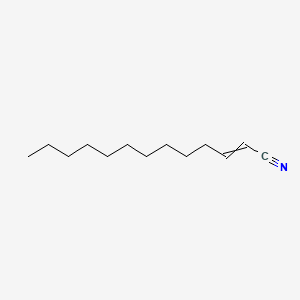
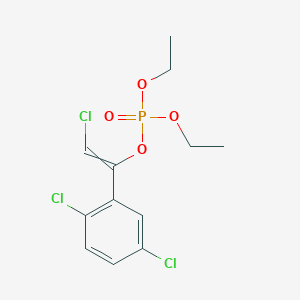
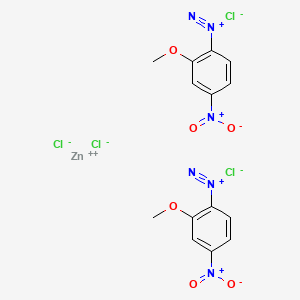
![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B1595886.png)
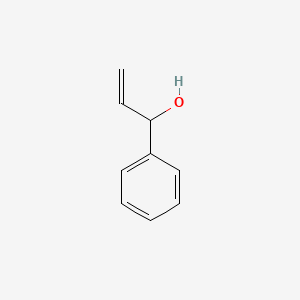
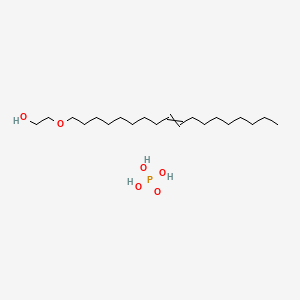


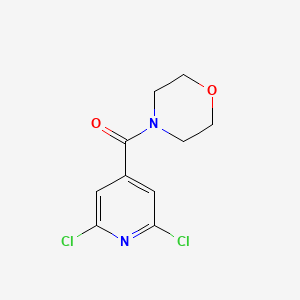
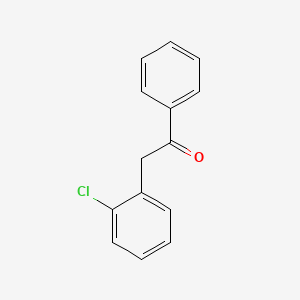


![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B1595897.png)
